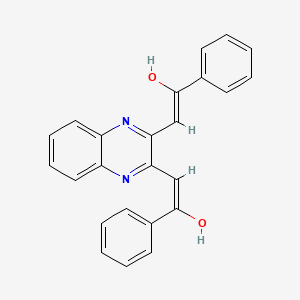![molecular formula C19H22N2O2 B6061335 2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6061335.png)
2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is known for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell growth and survival. Moreover, this compound also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. Moreover, this compound has been shown to possess anti-inflammatory and neuroprotective properties. In vivo studies have shown that this compound exhibits potent anticancer activity and can inhibit tumor growth in animal models.
实验室实验的优点和局限性
One of the advantages of using 2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, this compound possesses anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One of the future directions is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the product. Moreover, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Additionally, future studies should focus on the evaluation of the efficacy and safety of this compound in preclinical and clinical trials for the treatment of various diseases.
合成方法
The synthesis of 2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves the reaction of benzo[h]quinazoline-5,6-dione with cyclohexanone in the presence of a reducing agent. This reaction leads to the formation of the spirocyclic compound with a methoxymethyl group attached to the quinazoline ring. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
科学研究应用
2-(Methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been extensively studied for its potential use in the treatment of cancer. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Moreover, this compound has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(methoxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-12-15-20-17-14-8-4-3-7-13(14)11-19(9-5-2-6-10-19)16(17)18(22)21-15/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSBWHUVUFPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061258.png)
![1-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B6061263.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)
![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)
![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)
![3-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6061274.png)
![7-(cyclohexylmethyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061275.png)
![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)
![(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6061307.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6061308.png)
![2,4-Thiazolidinedione, 5-[(3-fluorophenyl)methylene]-](/img/structure/B6061317.png)
![6-tert-butyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6061322.png)
